molecular formula C11H9NO2S B13183753 2-Methyl-5-(3-nitrophenyl)thiophene

2-Methyl-5-(3-nitrophenyl)thiophene

Cat. No.: B13183753
M. Wt: 219.26 g/mol
InChI Key: YCZRLEHJFAQMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol. Thiophene derivatives are renowned for their electronic properties, chemical reactivity, and applications in pharmaceuticals, agrochemicals, and materials science. The nitro group at the 3-position on the phenyl ring confers distinct electronic and steric characteristics, influencing its physicochemical behavior and biological interactions .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-methyl-5-(3-nitrophenyl)thiophene

InChI

InChI=1S/C11H9NO2S/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3

InChI Key

YCZRLEHJFAQMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)thiophene typically involves a multi-step process. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific steps for synthesizing 2-Methyl-5-(3-nitrophenyl)thiophene are as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction and subsequent substitution reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-nitrophenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-(3-nitrophenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)thiophene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include positional isomers and derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name Substituents (Thiophene Ring) Molecular Formula Molecular Weight (g/mol)
2-Methyl-5-(3-nitrophenyl)thiophene 2-CH₃, 5-(3-NO₂-C₆H₄) C₁₁H₉NO₂S 219.26
2-Methyl-5-(2-nitrophenyl)thiophene 2-CH₃, 5-(2-NO₂-C₆H₄) C₁₁H₉NO₂S 219.26
2-Methyl-5-(4-nitrophenyl)thiophene 2-CH₃, 5-(4-NO₂-C₆H₄) C₁₁H₉NO₂S 219.26
5-Methyl-3-nitrothiophene-2-carboxylic acid 5-CH₃, 3-NO₂, 2-COOH C₆H₅NO₄S 187.17
Ethyl 2-methyl-5-phenylthiophene-3-carboxylate 2-CH₃, 5-C₆H₅, 3-COOEt C₁₅H₁₄O₂S 258.34

Key Observations :

  • Positional Isomerism : The nitro group’s position (2-, 3-, or 4-nitrophenyl) significantly alters electronic properties. The 3-nitro group in the target compound creates a meta-substitution pattern, reducing steric hindrance compared to ortho-substituted analogues (e.g., 2-nitrophenyl) .
  • Functional Group Variation : Carboxylic acid () and ester () substituents enhance polarity, whereas nitro groups increase electron-withdrawing effects, impacting conjugation and reactivity .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Property 2-Methyl-5-(3-nitrophenyl)thiophene 2-Methyl-5-(2-nitrophenyl)thiophene 5-Methyl-3-nitrothiophene-2-carboxylic acid
logP (Hydrophobicity) ~2.8 (estimated) ~3.1 (estimated) ~1.5
Conjugation Length Extended (nitrophenyl-thiophene) Moderate (ortho-nitro limits conjugation) Short (carboxylic acid disrupts conjugation)
Electronic Effects Strong electron-withdrawing (meta) Steric hindrance (ortho) Electron-withdrawing (carboxylic acid)

Key Observations :

  • The meta-nitrophenyl group in 2-Methyl-5-(3-nitrophenyl)thiophene enhances π-conjugation compared to ortho-substituted isomers, making it more suitable for optoelectronic applications .
  • The carboxylic acid derivative () exhibits reduced hydrophobicity (logP ~1.5), favoring aqueous solubility for pharmaceutical applications .

Key Observations :

  • The Suzuki-Miyaura coupling method () achieves a high yield (92%) for 2-Methyl-5-(3-nitrophenyl)thiophene, outperforming Grignard-based syntheses for analogues .
  • Benzo[b]thiophene derivatives () require multi-step reactions, reducing scalability compared to direct coupling methods .

Key Observations :

  • The 3-nitrophenyl derivative’s extended conjugation suggests utility in organic electronics, whereas ortho-substituted isomers show stronger biological activity due to improved membrane permeability .
  • Ester derivatives () are prioritized in drug development for their balanced solubility and bioavailability .

Biological Activity

2-Methyl-5-(3-nitrophenyl)thiophene is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of 2-Methyl-5-(3-nitrophenyl)thiophene, including its mechanisms of action, research findings, and potential applications.

The molecular formula of 2-Methyl-5-(3-nitrophenyl)thiophene is C11H9N1O2SC_{11}H_{9}N_{1}O_{2}S, with a molecular weight of approximately 215.26 g/mol. The structure consists of a thiophene ring substituted with a methyl group and a nitrophenyl group, which may influence its biological interactions.

The biological activity of 2-Methyl-5-(3-nitrophenyl)thiophene can be attributed to several mechanisms:

  • Antioxidant Activity : Thiophene derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that compounds similar to 2-Methyl-5-(3-nitrophenyl)thiophene inhibit enzymes involved in metabolic pathways, such as α-amylase and acetylcholinesterase (AChE), which are relevant in diabetes and neurodegenerative diseases respectively .
  • Antimicrobial Properties : The presence of the nitrophenyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including 2-Methyl-5-(3-nitrophenyl)thiophene. Key findings include:

  • Antibacterial Activity : Research indicates that thiophenes exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .
  • Antidiabetic Effects : Inhibition of α-amylase and α-glucosidase enzymes has been reported for certain thiophene derivatives, suggesting potential applications in managing diabetes by delaying carbohydrate absorption .
  • Cytotoxicity : Some studies have shown that thiophene derivatives can induce cytotoxic effects in cancer cell lines, indicating their potential as anticancer agents .

Case Studies

A systematic review highlighted the biological effects of various thiophenes, including 2-Methyl-5-(3-nitrophenyl)thiophene:

  • Study on Antioxidant Activity : A study assessed the antioxidant capacity using DPPH radical scavenging assays, where compounds demonstrated varying degrees of effectiveness in neutralizing free radicals .
  • Enzyme Inhibition Assays : In vitro studies revealed that certain thiophenes could inhibit AChE and BuChE, which are crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Comparative Analysis

The following table summarizes the biological activities associated with 2-Methyl-5-(3-nitrophenyl)thiophene compared to other thiophenes:

Compound Activity Mechanism
2-Methyl-5-(3-nitrophenyl)thiopheneAntibacterialDisruption of cell membranes
AntioxidantFree radical scavenging
AntidiabeticInhibition of α-amylase
Other ThiophenesAnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.